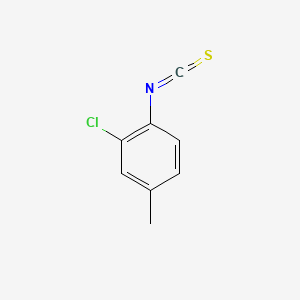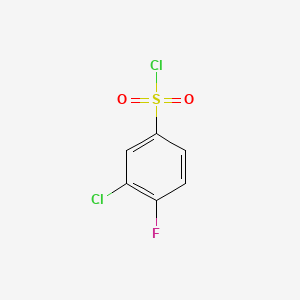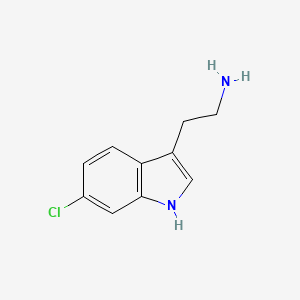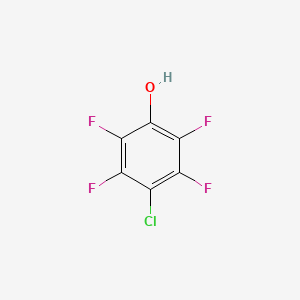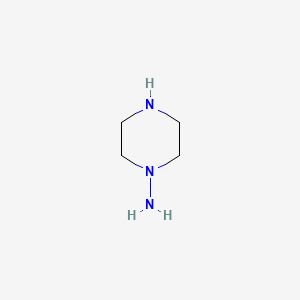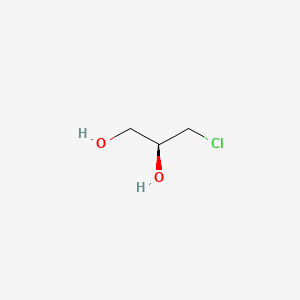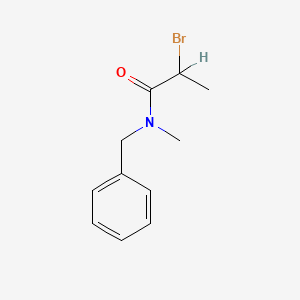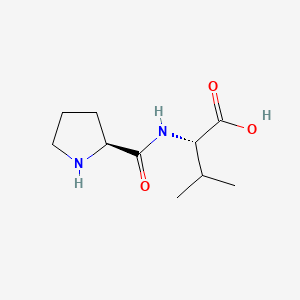
alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol: is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, a morpholine ring, and an ethanol group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,4-Dimethoxyphenylacetonitrile: This can be achieved through a decarboxylation reaction, followed by an aldoxime reaction and dehydration.
Reduction to 3,4-Dimethoxyphenylethylamine: The nitrile group is reduced to an amine using hydrogenation or other reducing agents.
Formation of this compound: The amine is then reacted with morpholine and an appropriate aldehyde or ketone under reductive amination conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the ethanol group, converting it to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives.
科学研究应用
alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it may act as an agonist or antagonist at certain adrenergic receptors, influencing physiological processes like heart rate and blood pressure . The compound’s effects are mediated through the modulation of signaling pathways, including the activation or inhibition of second messengers like cyclic AMP (cAMP).
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the morpholine and ethanol groups.
Bevantolol: A beta-1 adrenoceptor antagonist with a similar phenethylamine core structure.
Mescaline: A naturally occurring compound with a similar methoxy-substituted phenyl ring.
Uniqueness
- The presence of the morpholine ring and ethanol group in alpha-(3,4-Dimethoxyphenyl)-4-morpholineethanol distinguishes it from other similar compounds, potentially leading to unique pharmacological properties and applications.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-17-13-4-3-11(9-14(13)18-2)12(16)10-15-5-7-19-8-6-15/h3-4,9,12,16H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCPBGVTXOTSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCOCC2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952683 |
Source


|
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30332-56-0 |
Source


|
| Record name | 4-Morpholineethanol, alpha-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030332560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
